Barium(2+);dithiocyanate;trihydrate, commonly known as barium thiocyanate trihydrate, has the chemical formula Ba(SCN)₂·3H₂O. It is a white crystalline solid that is soluble in water, with a molecular weight of approximately 253.5 g/mol. This compound is categorized as a barium salt and is known for its unique properties, including its specific gravity of 2.286 and its ability to form complexes with various ligands due to the presence of thiocyanate ions .
Barium thiocyanate trihydrate can be synthesized through several methods:
Barium thiocyanate trihydrate finds various applications across different fields:
Studies on the interactions of barium thiocyanate trihydrate focus on its effects on biological systems and its reactivity with other chemical compounds. Research indicates that this compound can interact with various ligands and metal ions, affecting their solubility and bioavailability. Additionally, its toxicity profile has been evaluated in several studies, highlighting the need for caution when handling this substance .
Barium thiocyanate trihydrate shares similarities with other barium salts but exhibits unique properties due to its specific anion (thiocyanate). Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Barium Chloride | BaCl₂·2H₂O | Highly soluble in water; used in chemical synthesis |
| Barium Nitrate | Ba(NO₃)₂·4H₂O | Strong oxidizing agent; used in pyrotechnics |
| Barium Perchlorate | Ba(ClO₄)₂·3H₂O | Strong oxidizer; used in rocket propellants |
| Barium Sulfate | BaSO₄ | Insoluble; used as a contrast agent in medical imaging |
Barium thiocyanate trihydrate is distinct due to its ability to form complexes with transition metals and its specific biological activity related to barium ions. Its solubility and reactivity make it valuable in both industrial applications and research settings .
Hydrothermal synthesis in aqueous media remains the most widely employed method for preparing barium dithiocyanate trihydrate. The reaction involves the metathesis of barium hydroxide with ammonium thiocyanate in water, as described by the equilibrium:
$$
2 \, \text{NH}4\text{SCN} + \text{Ba(OH)}2 \rightarrow \text{Ba(SCN)}2 + 2 \, \text{NH}3 + 2 \, \text{H}_2\text{O}
$$
This exothermic reaction proceeds efficiently at ambient temperatures, though elevated temperatures (50–80°C) accelerate kinetics, ensuring complete conversion. The aqueous environment facilitates hydrate formation, with three water molecules integrating into the crystal lattice during cooling. Comparative studies on zinc(II) thiocyanate complexes synthesized hydrothermally reveal that prolonged heating (12–24 hours) enhances crystallinity, a principle applicable to barium systems. Structural analyses confirm that hydrothermal conditions favor the trihydrate over anhydrous forms due to water’s role in stabilizing the coordination polymer via hydrogen bonding.
Solvent selection critically influences hydrate stoichiometry and crystallinity. Barium dithiocyanate trihydrate exhibits marked solubility in polar protic solvents (e.g., methanol, ethanol) but negligible solubility in nonpolar alkanes. Alcohols, particularly ethanol, act as anti-solvents in recrystallization, reducing dielectric constant and prompting hydrate nucleation. For instance, dissolving anhydrous Ba(SCN)₂ in hot ethanol followed by gradual water addition (3:1 H₂O:EtOH ratio) yields high-purity trihydrate crystals.
Accidental hydrate formation, as observed in manganese thiocyanate systems, underscores the sensitivity of crystallization to solvent composition. In one case, trace 3-cyanopyridine in aqueous Mn(NCS)₂ solutions redirected crystallization toward a dihydrate instead of the tetrahydrate, highlighting solvent additives’ ability to modulate hydration states. Similarly, barium systems may require strict control over solvent purity to avoid unintended polymorphs.
| Solvent System | Solubility (g/100 mL) | Hydrate Form | Reference |
|---|---|---|---|
| Water | 58.2 (20°C) | Trihydrate | |
| Ethanol | 12.7 (20°C) | Trihydrate | |
| Acetone | 0.8 (20°C) | Anhydrous |
Stoichiometric precision ensures phase-pure trihydrate formation. A 2:1 molar ratio of ammonium thiocyanate to barium hydroxide is essential to prevent residual reactants, which may promote side products like barium carbonate in CO₂-rich environments. Deviations exceeding 5% from this ratio result in incomplete metathesis, as quantified by gravimetric analysis of byproduct (NH₄)₂SO₄ yields.
In mixed-solvent systems, water content must align with the trihydrate’s stoichiometric requirement (3 H₂O per Ba(SCN)₂ unit). Experiments with varying H₂O:EtOH ratios demonstrate that water deficiencies (<10 vol%) favor anhydrous precipitates, while excess water (>30 vol%) delay crystallization, increasing amorphous byproduct formation.
The trihydrate’s coordination polymer structure arises from thermodynamic stabilization under aqueous conditions. Each Ba²⁺ ion coordinates eight thiocyanate ligands—four via sulfur and four via nitrogen—in a fluorite-like arrangement, as resolved by X-ray diffraction. This configuration minimizes lattice energy through symmetrical Ba–S/N bonds (2.8–3.1 Å) and inter-water hydrogen bonds (O–H···N=S, 2.6 Å).
Kinetic competition between anhydrous and hydrated forms emerges during rapid crystallization. Quenching hot aqueous solutions into cold ethanol favors the metastable anhydrous phase, whereas gradual cooling (<1°C/min) permits thermodynamically driven trihydrate assembly. Analogous behavior in manganese thiocyanate hydrates reveals that hydration state transitions (e.g., tetrahydrate → dihydrate) require lattice reorganization timescales exceeding 72 hours, underscoring the sluggish kinetics of hydrate interconversion.
$$
\Delta G^\circ{\text{hyd}} = -RT \ln \left( \frac{[\text{Ba(SCN)}2 \cdot 3\text{H}2\text{O}]}{[\text{Ba(SCN)}2]} \right)
$$
Thermodynamic calculations estimate a hydration free energy ($$\Delta G^\circ_{\text{hyd}}$$) of −15.2 kJ/mol at 25°C, confirming the trihydrate’s stability under standard conditions.
The crystallographic structure of barium(2+);dithiocyanate;trihydrate has been extensively characterized through single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with distinctive lattice parameters [1] [2]. The compound crystallizes in the space group C2/c (Space Group Number 15) with unit cell dimensions of a = 10.188 Å, b = 6.872 Å, c = 8.522 Å, and β = 92.43° [2]. These crystallographic parameters demonstrate the compound's three-dimensional framework organization, where the barium cations are positioned within a complex thiocyanate-water network.
The X-ray diffraction studies conducted by Mereiter and Preisinger established fundamental structural parameters for the trihydrate phase [1] [3]. The crystal structure determination revealed that the barium(2+) ions occupy specific crystallographic sites within the monoclinic lattice, coordinated by both thiocyanate anions and water molecules [1]. The diffraction analysis showed that each asymmetric unit contains one barium cation, two thiocyanate anions, and three water molecules, confirming the stoichiometric composition [1].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c (No. 15) | [2] |
| Unit Cell Parameter a | 10.188 Å | [2] |
| Unit Cell Parameter b | 6.872 Å | [2] |
| Unit Cell Parameter c | 8.522 Å | [2] |
| Beta Angle | 92.43° | [2] |
| Molecular Formula | BaC₂H₆N₂O₃S₂ | [4] |
| Molecular Weight | 307.54 g/mol | [4] |
The powder diffraction patterns of barium(2+);dithiocyanate;trihydrate exhibit characteristic reflections that correspond to the monoclinic lattice structure [5]. The d-spacing values obtained from powder diffraction analysis provide confirmation of the single-crystal results and demonstrate the phase purity of synthesized samples [5]. The diffraction data indicates that the trihydrate form represents the thermodynamically stable phase under ambient conditions [2].
Temperature-dependent X-ray diffraction studies have revealed the thermal behavior of the trihydrate phase lattice [2]. Upon heating to approximately 70°C, the crystal structure undergoes systematic dehydration, initially forming the dihydrate phase before complete removal of water molecules at elevated temperatures [2]. The structural transformation involves progressive contraction of the unit cell parameters as water molecules are systematically removed from the crystal lattice [2].
The supramolecular organization of barium(2+);dithiocyanate;trihydrate is fundamentally governed by extensive hydrogen bonding networks involving the three crystallographically distinct water molecules [6] [7]. These hydrogen bonding interactions create a three-dimensional framework that stabilizes the overall crystal structure and influences the physical properties of the compound [6]. The water molecules serve as both hydrogen bond donors and acceptors, forming bridges between adjacent barium-thiocyanate units [7].
Hirshfeld surface analysis has been employed to quantify and visualize the intermolecular interactions within the hydrated crystal system [8] [9]. The analysis reveals that hydrogen bonding contributions dominate the crystal packing, with water molecules participating in multiple directional interactions [8]. The normalized contact distances indicate that the hydrogen bonding network extends throughout the crystal structure, creating channels and cavities that accommodate the water molecules [9].
The hydrogen bonding patterns in barium(2+);dithiocyanate;trihydrate exhibit characteristic donor-acceptor distances ranging from 2.7 to 3.2 Å [6]. Each water molecule participates in an average of 3.5 hydrogen bonding interactions, either as a donor through its hydrogen atoms or as an acceptor through its oxygen lone pairs [6]. The geometric analysis reveals that the hydrogen bonds adopt nearly linear arrangements with O-H···O angles approaching 180°, indicating strong hydrogen bonding interactions [7].
| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Frequency |
|---|---|---|---|
| O-H···O (Water-Water) | 2.72-2.85 | 165-180 | High |
| O-H···N (Water-Thiocyanate) | 2.85-3.10 | 155-175 | Moderate |
| O-H···S (Water-Thiocyanate) | 3.15-3.35 | 140-165 | Low |
The water molecules in the crystal structure form distinct hydrogen bonding motifs that can be classified according to graph set notation [10] [11]. Ring motifs R₂²(8) are frequently observed, where two water molecules form cyclic hydrogen bonding arrangements [10]. Chain motifs C₁¹(2) connect adjacent water molecules in infinite one-dimensional hydrogen bonding networks [11]. These structural motifs contribute to the overall stability of the trihydrate phase and influence the dehydration behavior.
Two-dimensional hydrogen bonding networks contribute significantly to the linkage between the barium-thiocyanate chains [6]. The water molecules act as bridging units that connect the inorganic framework through their hydrogen bonding capabilities [6]. This supramolecular organization creates a robust three-dimensional structure that maintains structural integrity across a range of environmental conditions [11].
The structural comparison between barium(2+);dithiocyanate;trihydrate and its anhydrous analogue reveals fundamental differences in coordination geometry and supramolecular organization [12] [13]. The anhydrous barium thiocyanate adopts a coordination polymer structure where barium(2+) ions are coordinated by eight thiocyanate anions in a distorted cubic arrangement [12]. This coordination pattern contrasts significantly with the trihydrate form, where water molecules partially replace thiocyanate ligands in the barium coordination sphere [12].
X-ray crystallographic analysis demonstrates that the anhydrous compound crystallizes in a different space group compared to the trihydrate phase [12] [13]. The anhydrous structure exhibits a fluorite-type arrangement when considering only the center-of-mass positions of the thiocyanate anions [13]. Each barium(2+) ion in the anhydrous structure is bonded to four nitrogen atoms and four sulfur atoms from different thiocyanate anions, creating a complex three-dimensional network [12].
The coordination number of barium in the anhydrous structure is eight, with four Ba-S bonds and four Ba-N bonds [12]. The bond distances in the anhydrous compound show Ba-S interactions ranging from 3.15 to 3.35 Å and Ba-N distances from 2.85 to 3.05 Å [12]. In contrast, the trihydrate structure exhibits reduced coordination numbers due to the presence of water molecules, which occupy coordination sites that would otherwise be filled by thiocyanate anions [2].
| Structural Parameter | Anhydrous Form | Trihydrate Form |
|---|---|---|
| Coordination Number | 8 | 6-7 |
| Ba-S Distance Range | 3.15-3.35 Å | 3.20-3.45 Å |
| Ba-N Distance Range | 2.85-3.05 Å | 2.90-3.15 Å |
| Ba-O Distance Range | Not applicable | 2.65-2.85 Å |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
The thermal stability profiles of the anhydrous and trihydrate forms demonstrate distinct decomposition behaviors [2]. The anhydrous compound remains stable up to 447°C before decomposing to barium sulfide and other products [2]. The trihydrate form undergoes stepwise dehydration at lower temperatures, initially losing water molecules at 70°C to form intermediate hydrated phases [2]. This thermal behavior reflects the different bonding environments and structural arrangements in the two phases [2].
The hygroscopic nature of the anhydrous compound contrasts with the stability of the trihydrate under ambient conditions [14] [2]. The anhydrous form readily absorbs moisture from the atmosphere, converting to the trihydrate phase [14]. This transformation involves significant structural rearrangement as water molecules are incorporated into the crystal lattice and hydrogen bonding networks are established [2]. The reverse process requires elevated temperatures and controlled atmospheric conditions to prevent rehydration [2].
The thiocyanate anion (SCN⁻) demonstrates remarkable versatility in its coordination behavior, serving as a crucial building block for polynuclear metal complexes. In barium(2+);dithiocyanate;trihydrate systems, the thiocyanate ligand adopts multiple bridging modes that significantly influence the overall structural architecture [1] [2].
The most commonly observed bridging mode in barium thiocyanate complexes is the μ₁,₁-bridging pattern, where two barium centers are connected through nitrogen atoms of different thiocyanate anions [2]. This coordination mode results in the formation of centrosymmetric dimers that serve as fundamental building units for extended coordination polymers [2]. The Ba-N bond distances in these bridging arrangements typically range from 2.77 to 3.04 Å, reflecting the large ionic radius of barium(2+) and its preference for high coordination numbers [3].
The μ₁,₃-bridging mode represents another significant coordination pattern, where thiocyanate anions bridge two metal centers through both nitrogen and sulfur atoms [2] [4]. This bridging arrangement creates more complex three-dimensional networks compared to simple μ₁,₁-bridging, as evidenced in compound Ba(NCS)₂(bpe)(H₂O)(CH₃CN) where both bridging modes coexist [2]. The sulfur-coordinated bridging typically involves longer Ba-S distances (3.15-3.41 Å) compared to Ba-N distances, consistent with the softer nature of sulfur coordination [5].
The side-on coordination mode, observed in certain barium thiocyanate complexes, represents a unique structural feature where the thiocyanate anion coordinates through both termini to a single metal center or bridges between metal centers in a μ₂-κS:κS fashion [2]. This coordination mode has been identified in compound [Ba(NCS)₂]₂₃, where it contributes to the formation of layered structures with alternating metal-thiocyanate chains [2].
The μ₁,₁,₃-bridging mode, while less common in barium systems, has been observed in related silver coordination polymers where it facilitates the formation of boat-like ten-membered ring structures [1]. This bridging pattern demonstrates the potential for thiocyanate ligands to connect three metal centers simultaneously, creating highly interconnected networks with enhanced structural stability.
| Bridging Mode | Coordination Description | Typical Bond Distances (Å) | Structural Outcome |
|---|---|---|---|
| μ₁,₁-bridging | Two Ba centers via N atoms | Ba-N: 2.77-3.04 | Centrosymmetric dimers |
| μ₁,₃-bridging | Two Ba centers via N,S atoms | Ba-N: 2.77-3.04, Ba-S: 3.15-3.41 | 3D networks |
| Side-on bridging | Single/dual Ba centers via S atoms | Ba-S: 3.15-3.41 | Layered structures |
| μ₁,₁,₃-bridging | Three Ba centers via N,N,S atoms | Ba-N: 2.77-3.04, Ba-S: 3.15-3.41 | Polynuclear assemblies |
The development of heterometallic systems incorporating lanthanide elements with barium thiocyanate frameworks represents a sophisticated approach to creating functional coordination materials with enhanced magnetic, luminescent, and catalytic properties [6] [7]. The strategic incorporation of lanthanide ions requires careful consideration of coordination preferences, ionic radii matching, and synthetic methodologies.
The sequential assembly strategy involves the stepwise addition of metal precursors to control the formation of heterometallic architectures [7]. In barium-lanthanide thiocyanate systems, this approach typically begins with the formation of barium thiocyanate frameworks, followed by the controlled introduction of lanthanide precursors. The large ionic radius of barium(2+) (1.35 Å) provides compatibility with most lanthanide ions (0.86-1.03 Å), facilitating the formation of stable heterometallic structures [7].
The synthesis of dinuclear Zn²⁺-Ln³⁺ complexes using compartmental ligands demonstrates the effectiveness of sequential assembly, where zinc occupies the inner coordination pocket and lanthanide ions occupy the outer coordination pocket [7]. This approach can be adapted for barium-lanthanide systems by utilizing thiocyanate ligands as bridging elements between the two metal centers, creating {BaLnO₂} four-membered rings stabilized by thiocyanate coordination [7].
Template-directed synthesis utilizes preformed metal complexes as structural templates to guide the incorporation of lanthanide ions into barium thiocyanate frameworks [7]. This strategy is particularly effective for creating discrete cage structures and layered architectures with predictable structural outcomes. The use of crown ether complexes as templates has been successfully demonstrated in barium systems, where the crown ether coordinates to barium while providing a template for lanthanide incorporation through secondary coordination sites [8].
The template approach enables the formation of octanuclear Zn₄-Ln₄ complexes through the strategic modification of ligand systems [7]. By replacing methoxy groups with hydroxyl groups in compartmental ligands, cluster propagation can be achieved, resulting in larger nuclearity complexes with enhanced structural complexity [7]. This methodology can be extended to barium-lanthanide systems by incorporating thiocyanate bridges between templated metal centers.
Ligand-controlled incorporation strategies rely on the design of compartmental ligands with selective binding sites for different metal ions [7]. This approach provides precise control over metal positioning and coordination environments, enabling the creation of heterometallic systems with specific structural and functional properties. The use of ferrocene-based compartmental ligands has been particularly successful in creating 3d-4f heterometallic complexes [7].
In barium-lanthanide thiocyanate systems, the design of compartmental ligands requires consideration of the different coordination preferences of barium(2+) and lanthanide ions. Barium typically prefers oxygen-rich coordination environments with high coordination numbers (8-12), while lanthanide ions show preference for nitrogen and oxygen coordination with moderate coordination numbers (6-9) [7]. The incorporation of thiocyanate bridges between compartmental binding sites provides a versatile platform for creating heterometallic architectures.
| Strategy | Mechanism | Advantages | Challenges | Typical Products |
|---|---|---|---|---|
| Sequential Assembly | Step-wise metal addition | Precise ratio control | Competing reactions | Heterometallic chains |
| Template-Directed | Preformed complex templates | Predictable structures | Limited templates | Discrete cages |
| Ligand-Controlled | Compartmental ligands | Selective binding | Complex synthesis | Layered architectures |
The participation of solvent molecules in the coordination spheres of barium(2+);dithiocyanate;trihydrate represents a fundamental aspect of its structural chemistry and stability. The coordination of solvent molecules significantly influences the overall geometry, supramolecular organization, and physical properties of the resulting complexes [9] [10].
Water molecules play a crucial role in the coordination chemistry of barium thiocyanate systems, participating both as coordinating ligands and as structural elements in hydrogen bonding networks [12]. In the trihydrate form, three crystallographically distinct water molecules coordinate to the barium center, contributing to the overall coordination number of 8-9 . The Ba-O distances for coordinated water molecules typically range from 2.73 to 2.92 Å, reflecting the strong affinity of barium for oxygen donors [13].
The hydrogen bonding patterns formed by coordinated water molecules create extensive three-dimensional networks that stabilize the crystal structure . Hirshfeld surface analysis has revealed that hydrogen bonding contributions dominate the crystal packing, with water molecules participating in multiple directional interactions as both donors and acceptors . The characteristic donor-acceptor distances range from 2.7 to 3.2 Å, with nearly linear O-H···O angles approaching 180°, indicating strong hydrogen bonding interactions .
Acetonitrile coordination in barium thiocyanate systems provides insight into the accommodation of nitrogen-donor solvents in the coordination sphere [14]. The Ba-N distances for coordinated acetonitrile typically range from 2.5 to 2.8 Å, shorter than the Ba-N distances for thiocyanate coordination due to the monodentate nature of acetonitrile [14]. The linear coordination geometry of acetonitrile (Ba-N-C angle ~180°) contrasts with the bent coordination of thiocyanate sulfur atoms [14].
The incorporation of acetonitrile molecules in barium thiocyanate coordination polymers, such as in {[Au₂Ba(SCN)₄(CH₃CN)]}ₙ, demonstrates the ability of barium to accommodate diverse solvent molecules while maintaining structural integrity [14]. The acetonitrile coordination contributes to the completion of the barium coordination sphere, achieving the preferred high coordination number characteristic of barium complexes [14].
Solvent-mediated assembly represents a powerful strategy for controlling the formation of coordination polymers through the selection of appropriate coordinating solvents [9]. The choice of solvent significantly influences the nuclearity, dimensionality, and structural features of the resulting complexes. In barium thiocyanate systems, the use of different solvents can lead to dramatically different structural outcomes [9].
The coordination of methanol and ethanol molecules in barium complexes typically involves Ba-O distances in the range of 2.4-2.7 Å, similar to water coordination but with different steric and electronic effects [9]. The alkyl groups of alcohol molecules can influence the packing arrangements and intermolecular interactions, leading to variations in crystal structure and physical properties [9].
Ammonia coordination in barium thiocyanate systems provides unique insights into the behavior of nitrogen-donor solvents with different electronic properties compared to acetonitrile [9]. The Ba-N distances for coordinated ammonia typically range from 2.6 to 2.9 Å, reflecting the stronger donor ability of ammonia compared to acetonitrile [9]. The coordination of ammonia can lead to the formation of ion-pair complexes with distinct structural features [9].
The study of strontium and barium thiocyanate solutions in liquid ammonia has revealed the formation of various ion associates, including contact ion pairs, outer-sphere ion pairs, and solvent-shared ion pairs [9]. The thiocyanate anion experiences different coordination environments depending on the nature of the ion pairing, leading to characteristic spectroscopic signatures in the ν(CS) stretching region [9].
| Solvent | Coordination Mode | Bond Distance (Å) | Structural Role | Coordination Number |
|---|---|---|---|---|
| Water (H₂O) | Monodentate, bridging | Ba-O: 2.73-2.92 | Hydrogen bonding networks | 1-2 |
| Acetonitrile (CH₃CN) | Monodentate, terminal | Ba-N: 2.5-2.8 | Coordination sphere completion | 1 |
| Methanol (CH₃OH) | Monodentate, terminal | Ba-O: 2.4-2.7 | Steric effects on packing | 1 |
| Ethanol (C₂H₅OH) | Monodentate, terminal | Ba-O: 2.4-2.7 | Crystal structure stabilization | 1 |
| Ammonia (NH₃) | Monodentate, terminal | Ba-N: 2.6-2.9 | Ion-pair formation | 1 |